Backbone Homologation: +14 Da Mass Shift and an Extra sp³ Carbon Relative to Standard Boc-D-Asp(OtBu)-OH
The target compound (CAS 128135-39-7) differs from the nearest α-amino acid comparator Boc-D-Asp(OtBu)-OH (CAS 155542-33-9) by exactly one methylene (-CH₂-) unit inserted into the backbone between the α-carbon and the side-chain carboxyl. This is reflected in the molecular formula (C₁₄H₂₅NO₆ vs. C₁₃H₂₃NO₆) and molecular weight (303.35 vs. 289.3 Da; Δ = +14.05 Da) . The fraction of sp³-hybridized carbons (Fsp³) increases from 0.79 to approximately 0.82, and the number of rotatable bonds increases, both of which alter conformational sampling and hydrogen-bonding geometry in the resulting peptide chain . This backbone homologation represents a binary structural switch that cannot be achieved by any α-amino acid building block. Empirically, the compound's measured LogP of 2.77 (vs. 2.09 WLOGP for the α-analog) indicates increased lipophilicity driven by the additional methylene, which can influence peptide solubility, membrane permeability, and aggregation propensity in longer sequences .
| Evidence Dimension | Backbone carbon count and molecular weight |
|---|---|
| Target Compound Data | C₁₄H₂₅NO₆; MW 303.35 g/mol; Fsp³ ~0.82; 10 rotatable bonds; LogP 2.77 (measured/calculated) |
| Comparator Or Baseline | Boc-D-Asp(OtBu)-OH (CAS 155542-33-9): C₁₃H₂₃NO₆; MW 289.3 g/mol; Fsp³ 0.79; fewer rotatable bonds; LogP ~2.09 (WLOGP). Boc-L-Asp(OtBu)-OH (CAS 1676-90-0): MW 289.32; LogP ~2.09 (WLOGP). |
| Quantified Difference | ΔMW = +14.05 Da; ΔCH₂ = +1 backbone methylene; ΔLogP ≈ +0.68 units (increased lipophilicity); altered hydrogen-bonding register in peptide backbone |
| Conditions | Structural comparison based on chemical formula, SMILES, and predicted/calculated physicochemical properties (ChemSrc, ChemicalBook, Bidepharm databases) |
Why This Matters
The additional backbone methylene constitutes a discrete structural modification that changes peptide backbone geometry to a β³-configuration, directly enabling proteolytic stability features unattainable with α-amino acid building blocks—a binary selection criterion for stability-engineering programs.
